1,1,1-Triethoxy-3-methylbutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-triethoxy-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-6-12-11(13-7-2,14-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUFHOUFXUXVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604689 | |
| Record name | 1,1,1-Triethoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55048-55-0 | |
| Record name | 1,1,1-Triethoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,1 Triethoxy 3 Methylbutane and Analogous Orthoesters
Classical Routes for Orthoester Formation
The Pinner reaction is a well-established method for synthesizing orthoesters from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride. wikipedia.orgwikipedia.orgrsc.org The reaction begins with the acid-catalyzed addition of an alcohol to a nitrile (RCN), which forms an imidate salt, also known as a Pinner salt ([RC(OR')=NH₂]⁺Cl⁻). wikipedia.orgnrochemistry.com This intermediate is generally not isolated and reacts further with an excess of the alcohol to produce the final orthoester (RC(OR')₃) and ammonium (B1175870) chloride as a byproduct. wikipedia.orgwikipedia.org
For the synthesis of 1,1,1-triethoxy-3-methylbutane, the process would involve the reaction of 3-methylbutyronitrile with ethanol (B145695) and hydrogen chloride. The reaction requires anhydrous conditions to prevent the hydrolysis of the intermediate imidate salt to an ester. wikipedia.orgjk-sci.com While the Pinner reaction is versatile for many aliphatic nitriles, its application can be limited by sterically hindered nitriles and is generally less successful for aromatic nitriles. nrochemistry.comunive.it The strongly acidic conditions can also be incompatible with sensitive functional groups present in the reactants. gre.ac.ukchemrxiv.org
A direct and efficient method for preparing orthoesters involves the nucleophilic substitution of 1,1,1-trichloroalkanes with sodium alkoxides. wikipedia.org This method, analogous to the Williamson ether synthesis, was one of the first used to produce orthoesters. wikipedia.org To synthesize this compound, 1,1,1-trichloro-3-methylbutane would be treated with three equivalents of sodium ethoxide. wikipedia.orggoogle.com
The reaction is typically performed using a slurry of the sodium alkoxide in the corresponding alcohol. google.comgoogle.com The use of a slurry with a high weight ratio of solid to dissolved alkali metal alkoxide has been found to be economically advantageous, leading to high selectivity and space-time yield. google.com The reaction proceeds via the sequential displacement of the three chloride ions by the ethoxide nucleophile, yielding the orthoester and sodium chloride. wikipedia.org
Table 1: Nucleophilic Substitution for this compound Synthesis
| Reactant 1 | Reactant 2 | Product | Byproduct |
| 1,1,1-Trichloro-3-methylbutane | Sodium Ethoxide | This compound | Sodium Chloride |
Orthoesters can also be generated from other carboxylic acid derivatives like amides and acid chlorides. The conversion of amides often requires activation with specific reagents. For example, secondary and tertiary amides can be converted to bridged orthoesters using triflic anhydride (B1165640) and pyridine. nih.govresearchgate.net The reaction of amine hydrochloride salts with orthoesters like trimethyl orthoacetate can also lead to the formation of amides, proceeding through an O-methylimidate intermediate. tandfonline.comwalisongo.ac.id
Acid chlorides can be used to synthesize orthoesters, for instance, by reacting them with a spiro orthoester in the presence of a cationic catalyst, which results in a double ring-opening addition reaction. researchgate.net Another route involves the reaction of acid chlorides with an orthoformate under specific catalytic conditions. wikipedia.org
Transesterification is a versatile and common method for preparing orthoesters by exchanging the alkoxy groups of a pre-existing orthoester with a different alcohol. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. acs.orgbioinfopublication.org To drive the reaction to completion, the alcohol reactant is often used in large excess or the more volatile alcohol byproduct is removed by distillation. acs.orgbioinfopublication.org
For the preparation of this compound, one could react an orthoester like trimethyl or triethyl orthoacetate with an excess of ethanol under acidic conditions. cdnsciencepub.com This method is particularly useful for synthesizing mixed orthoesters or those that are difficult to access through other routes. wikipedia.orgcdnsciencepub.com The reaction of allylic alcohols with orthoesters like triethyl orthoacetate in the presence of a weak acid is a key step in the Johnson-Claisen rearrangement, which proceeds through an in-situ generated mixed orthoester. bioinfopublication.org
Contemporary and Specialized Synthetic Approaches
Electrochemical methods provide a modern, mild, and environmentally friendly alternative for orthoester synthesis. acs.orgorganic-chemistry.orgchemrxiv.org These techniques often operate under green conditions, avoiding harsh reagents and the formation of significant salt byproducts that are common in classical methods. gre.ac.ukorganic-chemistry.org
One approach involves the anodic oxidation of suitable precursors. For example, functionalized orthoesters can be prepared from easily accessible dithiane carboxylic acids through anodic oxidation. organic-chemistry.orgnih.gov This method demonstrates broad functional group tolerance, including for groups like alkenes, nitriles, and halides, which are often incompatible with the highly acidic conditions of the Pinner reaction. gre.ac.ukorganic-chemistry.org Electrochemical synthesis has also been successfully applied to produce novel, highly fluorinated orthoesters from 1,3-benzodioxoles. researchgate.netnih.govnih.gov The scalability and use of simple electrolysis setups make these electrochemical routes appealing for preparing diverse libraries of orthoesters. researchgate.netrsc.org
Methoxylation of Cyclic Acetals in Orthoester Generation
The synthesis of orthoesters can be effectively achieved through the methoxylation of cyclic acetals. A notable method involves a direct, palladium-catalyzed approach.
Detailed research findings indicate that the palladium on carbon (Pd/C)-catalyzed direct methoxylation of the benzylic positions of cyclic acetal (B89532) derivatives proceeds efficiently to give the corresponding orthoesters. nih.govresearchgate.net This carbon-hydrogen (C-H) functionalization is conducted in the presence of i-Pr₂NEt, utilizing molecular oxygen as a green and sustainable oxidant. nih.govresearchgate.net The reaction is typically carried out in refluxing methanol (B129727) under an oxygen atmosphere. rsc.org This process is advantageous as it employs an easily removable heterogeneous catalyst (Pd/C). nih.gov The resulting orthoester derivatives can be further transformed; for instance, they can be converted into cyclic ketals under specific reaction conditions. nih.govresearchgate.net
Synthesis of Spiro Orthoesters: Rhodium(II)-Catalyzed C-H Insertions and Related Cyclizations
The construction of complex spirocyclic orthoesters can be accomplished using rhodium(II)-catalyzed intramolecular reactions. This approach involves the decomposition of diazo compounds to generate a rhodium carbene intermediate, which then undergoes a C-H insertion. rsc.org
A significant development in this area is the synthesis of spirocyclic orthoesters from tetrahydropyranyl acetals that bear a proximal phenyl diazoketone substituent. rsc.orguq.edu.au This transformation occurs via an "anomalous" rhodium(II)-catalyzed C-H insertion, which results in a C–O bond-forming event rather than the more conventional C–C bond formation. rsc.orguq.edu.au According to Density Functional Theory (DFT) calculations, the mechanism for this unusual product formation involves a hydride transfer to the rhodium carbene. rsc.orguq.edu.au This transfer generates an intermediate zwitterion which subsequently undergoes C–O bond formation in preference to C–C cyclization. rsc.orguq.edu.au
The choice of catalyst can be critical in directing the regioselectivity of such C-H insertion reactions. rsc.org For example, in the C-H insertion of certain steroidal diazoacetates, the configuration of the rhodium catalyst's ligands dictates whether β- or γ-lactone formation is favored. rsc.org
Condensation Reactions in the Synthesis of Related Triethoxybutane Structures
Condensation reactions, where two molecules combine to form a larger molecule with the concurrent loss of a smaller molecule like water or ethanol, are fundamental to the synthesis of many orthoesters. ebsco.comwikipedia.org Several triethoxybutane structures are synthesized via this pathway.
A direct synthesis of a structural isomer, 1,1,3-triethoxy-3-methylbutane, involves the condensation of acetaldehyde (B116499) diethyl acetal and (E)-1-ethoxyprop-1-ene. ekb.eg This reaction is catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and proceeds in high yield. ekb.eg Similarly, 1,1,3-triethoxy-2-methyl-butane (B8521969) is produced by the condensation of acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether. googleapis.com Another related compound, 1,1,1-triethoxybutane, is prepared by the reaction of crotonaldehyde (B89634) with an excess of ethyl alcohol, a process driven by an acid catalyst like paratoluene sulfonic acid. google.com
The table below summarizes key condensation reactions leading to triethoxybutane structures.
Table 1: Synthesis of Triethoxybutane Structures via Condensation Reactions
| Product | Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 1,1,3-Triethoxy-3-methylbutane | Acetaldehyde diethyl acetal | (E)-1-ethoxyprop-1-ene | FeCl₃ or AlCl₃ | 81-88% | ekb.eg |
| 1,1,3-Triethoxy-2-methyl-butane | Acetaldehyde diethyl acetal | Ethyl-(1-propenyl)-ether | Not Specified | 81-88% | googleapis.com |
Catalytic Processes in Orthoester Formation
The formation of orthoesters is frequently reliant on catalytic processes, which can range from acid catalysis to transition-metal catalysis. The choice of catalyst is crucial for reaction efficiency, selectivity, and applicability to different substrates.
Acid Catalysis : Both Brønsted and Lewis acids are widely used.
Lewis Acids : Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective in catalyzing the condensation reaction for the synthesis of 1,1,3-triethoxy-3-methylbutane. ekb.eg
Brønsted Acids : Paratoluene sulfonic acid is employed in the synthesis of 1,1,1-triethoxybutane from an aldehyde and an alcohol. google.com Other acids, such as sulfamic acid, have been used to catalyze the condensation of orthoesters with thiosemicarbazides to form thiadiazole derivatives. semanticscholar.org Brønsted acid ionic liquids have also been explored as catalysts for heterocycle synthesis from orthoesters. semanticscholar.org
Transition-Metal Catalysis :
Palladium Catalysis : Heterogeneous catalysts like palladium on carbon (Pd/C) are used for the direct methoxylation of cyclic acetals, providing a green route to orthoesters via C-H functionalization. nih.govresearchgate.net
Rhodium Catalysis : Dirhodium(II) complexes are the most effective and versatile catalysts for the decomposition of diazo compounds, leading to intramolecular C-H insertion reactions that form cyclic and spirocyclic orthoesters. rsc.orgrsc.orguq.edu.au
Ruthenium Catalysis : Ruthenium complexes, such as [RuHCl(PPh₃)₃], have been identified as effective catalysts for the synthesis of poly(ortho ester)s (POEs). nih.govbham.ac.uk This method proceeds via the isomerization of stable vinyl acetal precursors, offering a more reproducible and versatile route to these polymers compared to traditional methods. nih.govbham.ac.uk
The table below provides an overview of various catalysts and their applications in the synthesis of orthoesters and related structures.
Table 2: Catalysts in Orthoester Synthesis
| Catalyst Type | Specific Catalyst Example(s) | Application | Reference |
|---|---|---|---|
| Lewis Acid | FeCl₃, AlCl₃ | Condensation for 1,1,3-triethoxy-3-methylbutane synthesis | ekb.eg |
| Brønsted Acid | Paratoluene sulfonic acid, Sulfamic acid | Condensation reactions, Heterocycle synthesis | google.comsemanticscholar.org |
| Heterogeneous | Palladium on Carbon (Pd/C) | Methoxylation of cyclic acetals | nih.govresearchgate.net |
| Rhodium Complex | Dirhodium(II) paddlewheel complexes | Intramolecular C-H insertion for spiro orthoesters | rsc.orgrsc.orguq.edu.au |
Advanced Applications in Organic Synthesis and Polymer Science Involving 1,1,1 Triethoxy 3 Methylbutane Analogues
Strategies for Heterocycle Synthesis Employing Orthoesters
Orthoesters have long been established as valuable reagents in the synthesis of heterocyclic compounds. researchgate.net They serve as a synthetic equivalent of a carbocation, enabling the introduction of a single carbon atom between two nucleophilic centers in a precursor molecule. semanticscholar.org This is typically achieved through acid-catalyzed condensation reactions. semanticscholar.org The use of orthoesters like 1,1,1-Triethoxy-3-methylbutane, also known as triethyl orthoisovalerate, and its analogues allows for the incorporation of a substituted carbon atom, which can be crucial for the biological activity or physical properties of the resulting heterocycle.
The reaction of orthoesters with dinucleophilic nitrogen compounds is a cornerstone of heterocyclic synthesis. uminho.pt Analogues of this compound are instrumental in creating heterocycles with specific alkyl substituents.
Benzimidazoles: These are readily synthesized by the condensation of an o-phenylenediamine (B120857) with an orthoester. organic-chemistry.org The reaction, often catalyzed by a Lewis or Brønsted acid, proceeds by cyclization to afford the benzimidazole (B57391) ring. nih.gov The use of an orthoester with a branched alkyl group, such as triethyl orthoisovalerate, would yield a 2-isobutyl-benzimidazole. This method is advantageous for its operational simplicity and the frequent high yields. researchgate.net A variety of catalysts, including ZrCl₄, SnCl₄·5H₂O, and TiCl₄, have been shown to be effective for this transformation. researchgate.net
Quinazolinones: The synthesis of quinazolin-4(3H)-ones can be achieved by reacting 2-aminobenzamides with orthoesters. researchgate.net This reaction is typically promoted by an acid, such as acetic acid, and may require heating. researchgate.net For instance, the reaction of 2-aminobenzamide (B116534) with an orthoester analogue in refluxing ethanol (B145695) can produce the corresponding 2-substituted quinazolinone. For more sterically hindered or electronically deactivated substrates, harsher conditions like heating in a pressure tube may be necessary. researchgate.net
Triazoles: Orthoesters are key reagents in the formation of various triazole isomers. For example, 1,2,3-triazoles can be synthesized from 2-arylhydrazono-2-carbamoyl-acetamidoximes by treatment with triethyl orthoformate. semanticscholar.org The reaction proceeds through a multi-step sequence involving initial condensation and subsequent Boulton-Katritzky rearrangement. semanticscholar.org Similarly, 1,2,4-triazoles can be formed. The fusion of a 1,2,4-triazole (B32235) ring with a pyrimidine (B1678525) ring to form triazolopyrimidines is a notable application, often starting from aminotriazoles. nih.gov The choice of orthoester directly influences the substituent at the carbon atom bridging the two nitrogen atoms in the newly formed ring. One-pot, three-component reactions involving an amine, triethyl orthoformate, and sodium azide (B81097) are also effective for producing 1-substituted 1H-1,2,3,4-tetrazoles. organic-chemistry.org
A summary of representative reactions is presented below:
| Heterocycle | Starting Materials | Orthoester Analogue | General Conditions |
| Benzimidazoles | o-Phenylenediamines | Trialkyl orthoalkanoates | Acid catalysis (Lewis or Brønsted) nih.gov |
| Quinazolinones | 2-Aminobenzamides | Trialkyl orthoalkanoates | Acetic acid, heat researchgate.net |
| 1,2,3-Triazoles | Hydrazone derivatives | Triethyl orthoformate | Multi-step condensation & rearrangement semanticscholar.org |
| researchgate.netCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-a]pyrimidines | 5-Amino-1,2,4-triazoles | Aldehydes, Ethyl acetoacetate | Three-component, catalyzed nih.gov |
The versatility of orthoester analogues extends to the synthesis of heterocycles containing oxygen and sulfur atoms, which are prevalent in medicinal chemistry.
Benzoxazoles: These are typically prepared by the condensation of o-aminophenols with orthoesters. organic-chemistry.org The reaction is analogous to benzimidazole synthesis and is often facilitated by acid catalysis. nih.gov A variety of functionalized orthoesters can be employed, allowing for the introduction of diverse substituents at the 2-position of the benzoxazole (B165842) ring. nih.gov This method is part of a connective strategy for creating libraries of heterocyclic compounds. organic-chemistry.org
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazides and orthoesters. semanticscholar.org One approach involves the condensation of thiosemicarbazide (B42300) with an orthoester in the presence of sulfamic acid to form a 1-(1-ethoxyalkylidene)thiosemicarbazide intermediate. This intermediate can then react with an anhydride (B1165640) to yield functionalized 1,3,4-thiadiazoles. semanticscholar.org For example, using triethyl orthoacetate leads to a 2-methyl substituted intermediate. semanticscholar.org The use of a branched orthoester like triethyl orthoisovalerate would similarly introduce an isobutyl group.
| Heterocycle | Starting Materials | Orthoester Analogue | General Conditions |
| Benzoxazoles | o-Aminophenols | Functionalized orthoesters | Acid catalysis nih.govorganic-chemistry.org |
| 1,3,4-Thiadiazoles | Thiosemicarbazides, Anhydrides | Trialkyl orthoalkanoates | Sulfamic acid catalysis semanticscholar.org |
The efficiency of modern organic synthesis is often enhanced by the use of one-pot reactions, where multiple reaction steps are carried out in a single reaction vessel. uminho.pt Orthoesters are well-suited for such processes. uminho.pt One-pot syntheses of benzimidazoles, benzoxazoles, and quinazolines have been developed using orthoesters, often with the advantage of avoiding the isolation of intermediates, which saves time and resources. researchgate.netuminho.pt For instance, a one-pot, three-component reaction of an amine, triethyl orthoformate, and diethyl phosphite (B83602) is a common method for synthesizing N-substituted aminomethylenebisphosphonic acids. uminho.pt Similarly, various triazole derivatives can be accessed through one-pot multicomponent reactions. mdpi.comrsc.org Reductive cyclization of 2-nitroanilines with orthoesters in a one-pot process provides a facile route to benzimidazoles. researchgate.net
The formation of heterocycles from orthoesters generally proceeds through a well-understood, acid-catalyzed mechanism. The key steps involve:
Activation of the Orthoester: In the presence of an acid catalyst, one of the alkoxy groups of the orthoester is protonated and eliminated as an alcohol, forming a highly electrophilic dialkoxycarbenium ion.
Nucleophilic Attack: One of the nucleophilic groups of the bifunctional starting material (e.g., the amino group of an o-phenylenediamine) attacks the carbenium ion.
Second Elimination: A second molecule of alcohol is eliminated, often after proton transfer, to form a new intermediate, such as an imino ether.
Intramolecular Cyclization: The second nucleophilic group attacks the electrophilic carbon of the intermediate, leading to ring closure.
Final Elimination: The final molecule of alcohol is eliminated from the cyclic intermediate to afford the aromatic heterocycle. semanticscholar.org
In the synthesis of 1,3,4-oxadiazoles from hydrazides, a proposed mechanism involves the initial attack of the hydrazide on the carbenium ion, followed by two successive eliminations of ethanol and a final cyclization step. semanticscholar.org Mechanistic studies on the rearrangement of epoxy esters have also shed light on the formation and stability of bicyclic orthoester intermediates, which can further rearrange to form substituted tetrahydrofurans. nih.govacs.org
Integration of Orthoester Chemistry in Natural Product Synthesis
The synthesis of complex natural products often requires mild and selective methods for the construction of key structural motifs. While direct applications of this compound are not widely documented in seminal total syntheses, the broader class of orthoesters plays a crucial role. They are often used as protecting groups for carboxylic acids or in rearrangement reactions like the Johnson-Claisen rearrangement to form new carbon-carbon bonds. The deconstructive and divergent synthesis strategies, which build complex molecules from common intermediates, represent powerful approaches in modern natural product synthesis. mdpi.com The inherent reactivity of orthoesters makes them suitable for inclusion in such complex synthetic sequences. For example, the total synthesis of certain marine natural products has been achieved without the use of traditional protecting groups, showcasing the need for highly efficient and direct transformations, a role that orthoester-based reactions can potentially fill. nih.gov
Polyorthoester Chemistry and Applications in Polymer Science
Polyorthoesters (POEs) are a class of biodegradable polymers known for their hydrolytically labile orthoester linkages in the polymer backbone. wikipedia.org This feature makes them highly valuable for biomedical applications, particularly in controlled drug delivery, where the polymer matrix erodes from the surface, releasing an entrapped therapeutic agent. wikipedia.org
The synthesis of POEs can be achieved through several methods, including the transesterification of an orthoester with a diol or the polyaddition of a diol to a diketene (B1670635) acetal (B89532). wikipedia.org The properties of the resulting polymer, such as its degradation rate and mechanical strength, can be tuned by the choice of monomers. chimia.ch
While simpler orthoesters are commonly used, the incorporation of branched orthoester monomers, analogous to this compound, could be used to modulate the polymer's properties. For example, the synthesis of POE III involves the reaction of triethyl orthoacetate with 1,2,6-hexanetriol (B48424). wikipedia.org The use of a bulkier orthoester like triethyl orthoisovalerate would introduce isobutyl groups along the polymer chain, potentially altering its hydrophobicity and, consequently, its erosion rate and drug release profile.
Four main families of POEs have been developed, with POE IV being one of the most advanced due to its versatility and biocompatibility. researchgate.net The synthesis of POE IV involves diols that contain latent acid segments, which, upon hydrolysis, generate acidic species that catalyze the hydrolysis of the orthoester linkages in the polymer backbone. chimia.ch This autocatalytic degradation mechanism allows for precise control over the erosion rate. The development of new POEs through methods like ring-opening metathesis copolymerization of cyclic orthoester monomers is expanding the accessible range of these materials, creating degradable mimics of stable polymers like polyethylene (B3416737). acs.orgutwente.nl
| Polymer Family | General Synthetic Approach | Key Features | Potential Influence of Branched Analogues |
| POE I | Transesterification of an orthoester with a diol. | Solid, hydrophobic, acid-sensitive. wikipedia.org | Increased hydrophobicity, slower water penetration. |
| POE II | Polyaddition of a diol and a diketene acetal. | High molecular weight polymers form quickly. wikipedia.org | Altered mechanical properties and flexibility. |
| POE III | Reaction of triethyl orthoacetate with 1,2,6-hexanetriol. | Semi-solid, ointment-like consistency. wikipedia.org | Modified viscosity and drug incorporation capacity. |
| POE IV | Uses diols with latent acid segments. | Controlled, autocatalytic surface erosion. chimia.chresearchgate.net | Tunable degradation rates based on steric hindrance. |
Synthesis of Polyorthoesters via Transesterification and Polyaddition
Polyorthoesters (POEs) are a class of polymers characterized by the orthoester linkage –[–R–O–C(R₁, OR₂)–O–R₃–]n– in their backbone. wikipedia.org These materials are noted for their applications as biodegradable polymers, particularly in drug delivery systems, due to their sensitivity to acidic conditions. nih.govresearchgate.net The synthesis of POEs can be achieved primarily through two distinct chemical pathways: transesterification and polyaddition, often utilizing orthoester monomers analogous in function to this compound.
The first generation of polyorthoesters (POE I) was synthesized via the transesterification of an orthoester, such as 2,2-diethoxytetrahydrofuran, with an α,ω-diol. wikipedia.org This polycondensation reaction releases a small molecule, typically ethanol, which must be removed from the reaction mixture to drive the equilibrium toward the formation of a high molecular weight polymer. wikipedia.org A similar transesterification approach is used for POE III, which involves reacting a triol like 1,2,6-hexanetriol with an orthoester such as triethyl orthoacetate. wikipedia.org This process results in a flexible polymer backbone, rendering the material semi-solid at room temperature. wikipedia.org
Alternatively, high molecular weight polyorthoesters can be formed more rapidly through polyaddition reactions. wikipedia.org This method, used for the synthesis of POE II, involves the reaction of a diketene acetal, like 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), with a diol. wikipedia.org A key advantage of this pathway is that no small molecules are eliminated during polymerization. wikipedia.org The most recent generation, POE IV, builds upon the POE II platform by incorporating diols modified with short polyglycolide or polylactide segments, allowing for fine-tuning of the degradation rate. wikipedia.orgnih.gov
| Polyorthoester Generation | Synthesis Method | Key Reactants | Byproduct | Reference |
|---|---|---|---|---|
| POE I | Transesterification (Polycondensation) | Orthoester (e.g., 2,2-diethoxytetrahydrofuran) + Diol | Ethanol | wikipedia.org, nih.gov |
| POE II | Polyaddition | Diketene Acetal (e.g., DETOSU) + Diol | None | wikipedia.org, nih.gov |
| POE III | Transesterification (Polycondensation) | Orthoester (e.g., Triethyl orthoacetate) + Triol | Ethanol | wikipedia.org, nih.gov |
| POE IV | Polyaddition | Diketene Acetal (e.g., DETOSU) + Modified Diol (with glycolide/lactide segments) | None | wikipedia.org, nih.gov |
Structural Elucidation of Polyorthoester Architectures
The determination of polyorthoester structures relies on standard polymer characterization techniques. The fundamental architecture consists of a polymer backbone containing the orthoester group, which is susceptible to hydrolysis in acidic environments. acs.org The precise structure and properties of the polymer are dictated by the monomers used in its synthesis.
For instance, in the synthesis of degradable polyethylene mimics, cyclic orthoester monomers were copolymerized with 1,5-cyclooctadiene (B75094) via Ring-Opening Metathesis Polymerization (ROMP). acs.org The successful incorporation of the orthoester into the polymer chain was confirmed using ¹H NMR spectroscopy, which showed a characteristic shift of the orthoester double bond and the adjacent -O-CH₂- group signals to a lower field compared to the monomer. acs.org
Further structural analysis reveals how the orthoester units affect the material's macroscopic properties. Hydrogenation of the copolymers produced semicrystalline materials whose crystallinity and melting points could be controlled by adjusting the amount of the orthoester monomer incorporated into the polyethylene-like chain. acs.org Transmission electron microscopy (TEM) and diffraction pattern analysis have shown that the introduction of these orthoester "defects" does not fundamentally alter the crystal structure compared to common polyethylene. acs.org The degradation of these polymers, a key functional aspect of their architecture, proceeds via hydrolysis of the orthoester linkage to yield the corresponding alcohols and esters. acs.org
Supramolecular Chemistry and Host-Guest Architectures with Orthoesters
Orthoesters are pivotal in the field of supramolecular chemistry, particularly within the domain of dynamic covalent chemistry (DCC). rsc.org DCC utilizes reversible chemical reactions to generate complex molecular assemblies, offering error-correction capabilities that are essential for the high-yield synthesis of intricate structures like molecular cages and hosts. google.com The acid-catalyzed exchange reaction between orthoesters and alcohols is a prime example of a dynamic covalent reaction that has been harnessed to build sophisticated host-guest architectures. rsc.orgnih.gov
These orthoester-based hosts often take the form of cryptands—macrobicyclic molecules with three-dimensional cavities capable of encapsulating guest ions. nih.govacs.org Unlike their classical, kinetically stable counterparts, these dynamic cryptands can be assembled and disassembled in response to chemical stimuli, such as changes in pH. google.comacs.org This dynamic nature opens possibilities for applications in systems chemistry, stimuli-responsive materials, and molecular sensing. google.com
Self-Assembly of Metal-Templated Orthoester Cryptates
A significant achievement in this area is the efficient synthesis of orthoester cryptates through a metal-templated self-assembly process. thieme-connect.com This strategy relies on the use of a metal cation to organize and direct the formation of the complex macrobicyclic structure from simpler components. nih.govthieme-connect.com The process is remarkably efficient, often involving a one-step [2+3+1] self-assembly of two orthoester bridgehead molecules (e.g., trimethyl orthoacetate), three diol linkers (e.g., diethylene glycol), and one metal ion template (e.g., a sodium salt). thieme-connect.com
The metal template is critical; in its absence, the reaction typically yields only monomeric or simple macrocyclic products. thieme-connect.comd-nb.info The template works to shift the reaction equilibrium toward the desired cryptate, resulting in yields that can be as high as 90%. nih.govnih.gov The resulting structures, such as [Na⁺⊂o-Me₂-1.1.1], are cage-like molecules where the metal ion is encapsulated within the 3D cavity formed by the orthoester and diol components. nih.gov The dynamic covalent nature of the orthoester linkages allows these systems to be adaptive; they can respond to the presence of different guests, with the addition of a specific ion dictating the formation of the preferred host. nih.govnih.gov
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Dynamic Covalent Chemistry (DCC) via orthoester exchange. | nih.gov, rsc.org |
| Assembly Stoichiometry | Typically a [2+3+1] reaction of two orthoesters, three diols, and one metal ion. | thieme-connect.com |
| Role of Template | Crucial for directing the assembly towards the cryptate architecture and preventing side-product formation. Alkali metal ions (Na⁺, Li⁺) are common templates. | thieme-connect.com, d-nb.info |
| Key Components | An orthoester (e.g., trimethyl orthoacetate), a diol (e.g., diethylene glycol), and a metal salt (e.g., NaBArF). | thieme-connect.com |
| Key Property | The resulting host-guest complexes are constitutionally dynamic and can adapt in response to external stimuli. | nih.gov, google.com |
Role in the Synthesis of Complex Dialdehyde (B1249045) Intermediates (e.g., 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde precursors)
Orthoester analogues of this compound are valuable intermediates in multi-step organic syntheses. A notable example is their use in the preparation of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a C10 dialdehyde that serves as a building block for carotenoids like crocetin. researchgate.netnih.gov
One synthetic route to this dialdehyde begins with the formation of an orthoester, 1,1,3-triethoxy-3-methylbutane (24), in high yield (81-88%). nih.gov This key intermediate is produced through the condensation of acetaldehyde (B116499) diethyl acetal (22) with (E)-1-ethoxyprop-1-ene (23) under inert conditions, catalyzed by a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). nih.gov A closely related patent describes a similar first step to produce 1,1,3-triethoxy-2-methyl-butane (B8521969). google.comgoogleapis.com
This orthoester intermediate is then advanced through a sequence of reactions. The process involves:
Pyrolysis: The orthoester is pyrolyzed in the presence of catalysts like isoquinoline (B145761) and p-toluenesulfonic acid to generate an alkoxy-diene. nih.govgoogle.com
Chlorination: The resulting diene undergoes reaction with a chlorinating agent. nih.govgoogle.com
Phosphonium (B103445) Salt Formation: The chlorinated product is combined with triphenylphosphine (B44618) (PPh₃) to form a phosphonium salt. nih.govgoogle.com
Condensation and Hydrolysis: Finally, the phosphonium salt is subjected to a condensation reaction, followed by acidic hydrolysis of the resulting acetal groups to yield the target 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. nih.govgoogle.comgoogleapis.com
This pathway highlights the utility of orthoesters as protected carbonyl functionalities that enable complex carbon-carbon bond-forming strategies.
| Step | Reaction | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Orthoester Formation | Acetaldehyde diethyl acetal + (E)-1-ethoxyprop-1-ene; FeCl₃ or AlCl₃ catalyst. | nih.gov |
| 2 | Pyrolysis | Catalysts: isoquinoline and p-toluenesulfonic acid. | google.com, nih.gov |
| 3 | Chlorination & Phosphonium Salt Formation | Trichloroisocyanuric acid; Triphenylphosphine. | google.com, nih.gov |
| 4 | Condensation & Hydrolysis | Hydrogen peroxide, sodium carbonate; Acidic conditions for hydrolysis. | google.com, googleapis.com |
Analytical and Computational Methodologies in Orthoester Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Spectroscopy is a cornerstone in the analysis of orthoesters, offering non-destructive ways to gain detailed information about molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct information about the carbon skeleton and the proton environments within a molecule. bhu.ac.in For orthoesters, ¹H and ¹³C NMR are invaluable for confirming the presence of the key C(OR)₃ functional group and for assigning the structure of the alkyl and alkoxy substituents. acs.org The number of signals, their chemical shifts (δ), integration values, and splitting patterns allow for a complete structural assignment. youtube.com
For 1,1,1-Triethoxy-3-methylbutane, the expected NMR data can be predicted based on established chemical shift principles. organicchemistrydata.orglibretexts.org The isobutyl group gives rise to a characteristic set of signals, while the three equivalent ethoxy groups provide distinct resonances.
Predicted ¹H NMR Data for this compound The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(OCH₂CH₃ )₃ | ~1.2 | Triplet (t) | 9H | Methyl protons of the three equivalent ethoxy groups, split by the adjacent methylene (B1212753) (-CH₂-) group. |
| -CH(CH₃ )₂ | ~0.9 | Doublet (d) | 6H | Methyl protons of the isopropyl group, split by the single methine (-CH-) proton. |
| -CH ₂-C(OEt)₃ | ~1.8 | Doublet (d) | 2H | Methylene protons adjacent to the orthoester carbon, split by the methine (-CH-) proton. |
| -CH (CH₃)₂ | ~1.9 | Multiplet (m) | 1H | Methine proton of the isobutyl group, split by eight neighboring protons (two methylene and six methyl). |
| -C(OCH₂ CH₃)₃ | ~3.5 | Quartet (q) | 6H | Methylene protons of the ethoxy groups, shielded by oxygen and split by the adjacent methyl (-CH₃) group. libretexts.org |
Predicted ¹³C NMR Data for this compound The carbon NMR spectrum provides direct insight into the carbon framework. Due to symmetry, five distinct carbon signals are expected for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C(OCH₂CH₃ )₃ | ~15 | The terminal methyl carbons of the ethoxy groups appear in the typical aliphatic region. bhu.ac.in |
| -CH(CH₃ )₂ | ~22 | The two equivalent methyl carbons of the isobutyl group. youtube.com |
| -CH (CH₃)₂ | ~24 | The methine carbon of the isobutyl group. |
| -CH₂ -C(OEt)₃ | ~45 | The methylene carbon adjacent to the electron-withdrawing orthoester group is shifted downfield. |
| -C(O CH₂)₃ | ~58 | The methylene carbons of the ethoxy groups, shifted downfield by the attached oxygen. organicchemistrydata.org |
| -C (OEt)₃ | ~115 | The quaternary orthoester carbon is significantly deshielded and appears far downfield. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. jmchemsci.com In orthoester research, MS, often coupled with Gas Chromatography (GC-MS), is used to identify reaction products and transient intermediates. walisongo.ac.id
While the direct mass spectrum of this compound is not widely published, its fragmentation can be predicted based on the known behavior of orthoesters and related acetals like 1,1-diethoxy-3-methylbutane (B1581008) (isovaleraldehyde diethyl acetal). nist.govnih.gov The initial ionization produces a molecular ion [M]⁺. docbrown.info The most common fragmentation pathway for orthoesters and acetals is the loss of an alkoxy group to form a stable dialkoxycarbenium ion.
Predicted Mass Spectrometry Fragmentation for this compound (C₈H₁₈O₃, MW: 162.23) The fragmentation pattern would provide a structural fingerprint of the molecule.
| m/z | Ion Formula | Fragmentation Pathway |
| 162 | [C₈H₁₈O₃]⁺ | Molecular ion peak (likely low abundance). |
| 117 | [C₆H₁₃O₂]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion. This is expected to be a major peak due to the stability of the resulting oxonium ion. |
| 89 | [C₄H₉O₂]⁺ | Cleavage of the C-C bond between the methylene and isobutyl groups, loss of an isobutyl radical. |
| 75 | [CH(OCH₂CH₃)₂]⁺ | A common fragment for diethyl acetals and orthoesters. nih.gov |
| 57 | [C₄H₉]⁺ | Formation of the isobutyl cation via cleavage. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, formed from fragmentation of the isobutyl group. This is often a very stable and abundant fragment. libretexts.org |
| 29 | [C₂H₅]⁺ | Ethyl cation from fragmentation. libretexts.org |
Chromatographic Techniques for Reaction Monitoring and Product Separation
Chromatography is indispensable for separating complex mixtures and monitoring the progress of chemical reactions involving orthoesters.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of organic reactions. libretexts.org In syntheses involving orthoesters, TLC can be used to track the consumption of starting materials and the appearance of products by comparing their respective Rƒ values. acs.orgwalisongo.ac.idrsc.org Visualization is typically achieved using UV light or chemical stains like phosphomolybdic acid. acs.orglibretexts.org
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique for separating and identifying volatile compounds in a mixture. jmchemsci.com It is well-suited for analyzing orthoester reaction mixtures to quantify product distribution and identify byproducts. walisongo.ac.id For instance, the related compound 1,1-diethoxy-3-methylbutane has been successfully identified in mixtures using GC-MS, demonstrating the utility of this technique for analyzing such structures. jmchemsci.comjmchemsci.com The retention time in GC is a key identifier for a specific compound under defined conditions, such as column type, temperature program, and carrier gas flow rate. notulaebotanicae.roresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. In orthoester research, reverse-phase HPLC is commonly used, often with a C18 column and a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient. acs.orggoogle.com
HPLC is particularly valuable for the analysis of complex, non-volatile orthoesters, such as those found in natural products or used as protecting groups in multi-step syntheses. acs.orgresearchgate.net The technique allows for the effective separation of orthoester products from polar starting materials and reagents. rsc.org Furthermore, chiral HPLC has been successfully employed to separate enantiomers of novel spiro-orthoesters, highlighting its power in stereochemical analysis. researchgate.net
Computational Chemistry and Theoretical Studies of Orthoester Reactivity
Computational chemistry provides profound insights into the reactivity of orthoesters by modeling reaction mechanisms, transition states, and the stability of intermediates. nih.gov Theoretical studies, often employing density functional theory (DFT), are used to understand factors that control orthoester chemistry, such as hydrolysis rates and exchange reactions. acs.orgnih.gov
Research has shown that the stability of orthoesters and the rate of their reactions are highly dependent on their electronic and steric properties. nih.gov For example, the hydrolysis of orthoesters proceeds through a key oxonium ion intermediate, and the stability of this intermediate is a critical factor in the reaction rate. beilstein-journals.org Computational studies can model the energy barrier for the formation of this intermediate, confirming that electron-donating groups on the orthoester carbon generally accelerate the reaction, while electron-withdrawing groups have a retarding effect. nih.gov
In the case of this compound, the isobutyl group is a simple alkyl substituent with a mild electron-donating effect. Computational models would predict its reactivity to be characteristic of a typical alkyl orthoester. Theoretical studies also help elucidate the role of catalysts; for instance, they have confirmed that certain anions can lower the energy barrier for orthoester exchange reactions. acs.orgnih.gov This computational approach is crucial for designing new adaptive chemical systems and for understanding the behavior of orthoesters in complex environments. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies applying Density Functional Theory (DFT) calculations to elucidate the reaction pathways of this compound. While DFT is a powerful tool for investigating reaction mechanisms, such as thermal decomposition or hydrolysis of orthoesters, specific research on this particular compound is not publicly available. researchgate.netmdpi.comiphy.ac.cnnih.govresearchgate.net
In general, DFT calculations for orthoesters would involve modeling the geometry of the reactant, potential transition states, and products. nih.govresearchgate.net These calculations help in determining the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. mdpi.comresearchgate.net For related orthoesters, studies have shown that thermal decomposition often proceeds through a four-membered ring transition state. researchgate.net Such computational analyses can also clarify the influence of substituents on the reaction mechanism, for instance, by comparing the decomposition pathways of different alkyl or aryl orthoesters. researchgate.net However, without specific studies on this compound, any discussion of its reaction pathways from a DFT perspective would be speculative.
Molecular Modeling and Conformational Analysis
There is a lack of specific molecular modeling and conformational analysis studies focused on this compound in the available scientific literature. Conformational analysis is crucial for understanding a molecule's three-dimensional structure and its influence on physical and chemical properties. lumenlearning.comlibretexts.org
For a molecule like this compound, a conformational analysis would typically investigate the rotation around its various single bonds to identify the most stable conformers (i.e., those with the lowest energy). csus.eduyoutube.comchemistrysteps.com This process involves identifying staggered and eclipsed conformations and evaluating the steric and torsional strains associated with each. lumenlearning.comlibretexts.orgchemistrysteps.com The bulky isobutyl group and the three ethoxy groups would lead to significant steric interactions, making the identification of the global minimum energy conformer a non-trivial task.
A systematic conformational search, often aided by computational chemistry software, would be necessary to explore the potential energy surface of the molecule. The results of such an analysis would typically be presented in a table listing the relative energies of the different stable conformers. Unfortunately, no such data has been published for this compound.
Q & A
Q. What are the recommended methods for synthesizing 1,1,1-Triethoxy-3-methylbutane in a laboratory setting?
A common approach involves nucleophilic substitution using a triethyl orthoester (e.g., triethyl orthoacetate) and a methylbutanol derivative. For example, reacting 3-methyl-1-butanol with triethyl orthoacetate under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. Key steps include:
- Maintaining anhydrous conditions to prevent hydrolysis of the ethoxy groups .
- Using inert gas (N₂/Ar) to avoid oxidation side reactions.
- Purification via vacuum distillation to isolate the product.
Safety protocols (e.g., PPE, fume hood use) should align with hazard codes H303+H313+H333 (oral/skin/respiratory irritation) and include measures like P264 (wash hands after handling) and P305+P351+P338 (eye rinse protocols) .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- NMR Spectroscopy :
- ¹H NMR : Expect triplet signals for ethoxy methyl groups (δ ~1.2 ppm) and a multiplet for the methylbutane backbone (δ ~1.4–1.6 ppm).
- ¹³C NMR : Peaks for ethoxy carbons (δ ~15–60 ppm) and quaternary carbons in the methylbutane chain.
- IR Spectroscopy : C-O stretching vibrations (1050–1150 cm⁻¹) confirm ether linkages.
- GC-MS : Retention time and molecular ion peak (m/z ~190–200) validate purity.
Methodological consistency in sample preparation (e.g., deuterated solvents for NMR) is critical .
Advanced Research Questions
Q. What factors influence the stability of this compound under different storage conditions, and how can degradation products be identified?
Stability is affected by:
- Moisture : Hydrolysis of ethoxy groups forms 3-methylbutanol and acetic acid derivatives.
- Temperature : Elevated temperatures accelerate decomposition.
- Light : UV exposure may induce radical reactions.
To identify degradation products: - Use LC-MS or HPLC to detect polar byproducts (e.g., carboxylic acids).
- Compare experimental FTIR spectra with theoretical predictions for functional group changes.
Storage recommendations include airtight containers with desiccants and refrigeration .
Q. How do reaction conditions such as solvent polarity and catalyst choice affect nucleophilic substitution reactions involving this compound?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, favoring substitution over elimination.
- Acid Catalysts : H₂SO₄ or HCl protonate the ether oxygen, facilitating cleavage and forming carbocation intermediates.
- Temperature : Lower temperatures (0–25°C) reduce side reactions like β-hydride elimination.
Experimental optimization should include kinetic studies under varied conditions and monitoring via TLC or GC .
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
- Unexpected NMR Peaks : May arise from impurities (e.g., residual solvents) or diastereomers. Use 2D NMR (COSY, HSQC) to assign signals conclusively.
- GC-MS Anomalies : Check for column degradation or ionization artifacts. Validate with a reference standard.
- Contradictory IR Data : Ensure sample dryness and compare with computational spectra (e.g., DFT simulations).
Reproducibility tests and multi-technique validation are essential .
Methodological Notes
- Safety : Adhere to hazard codes H303+H313+H333 and use PPE (gloves, goggles) during synthesis .
- Data Interpretation : Cross-reference spectral libraries (e.g., PubChem, EPA DSSTox) for structural validation .
- Synthesis Optimization : Pilot small-scale reactions to refine stoichiometry and catalyst loading before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
